2-[(4-METHOXYBENZOYL)AMINO]-N~1~-(4-PYRIDYL)BENZAMIDE
CAS No.:
Cat. No.: VC11031459
Molecular Formula: C20H17N3O3
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17N3O3 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 2-[(4-methoxybenzoyl)amino]-N-pyridin-4-ylbenzamide |
| Standard InChI | InChI=1S/C20H17N3O3/c1-26-16-8-6-14(7-9-16)19(24)23-18-5-3-2-4-17(18)20(25)22-15-10-12-21-13-11-15/h2-13H,1H3,(H,23,24)(H,21,22,25) |
| Standard InChI Key | IOGCOKFVONGSPT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=NC=C3 |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=NC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide core substituted at the 2-position with a 4-methoxybenzoyl group and at the N~1~ position with a 4-pyridyl moiety. This arrangement creates a planar aromatic system with polar functional groups, enabling interactions with biological targets such as enzymes and receptors. The methoxy group enhances lipophilicity, while the pyridyl nitrogen facilitates hydrogen bonding.
Key Physicochemical Data
Table 1 summarizes critical molecular descriptors:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 2-[(4-methoxybenzoyl)amino]-N-pyridin-4-ylbenzamide |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=NC=C3 |
| InChIKey | IOGCOKFVONGSPT-UHFFFAOYSA-N |
The compound’s solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol is moderate, whereas aqueous solubility is limited due to its hydrophobic aromatic regions.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves sequential amidation reactions (Figure 1):
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Step 1: 4-Methoxybenzoic acid is converted to 4-methoxybenzoyl chloride using thionyl chloride or triphosgene .
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Step 2: The chloride reacts with 2-aminobenzamide under basic conditions to form the intermediate 2-[(4-methoxybenzoyl)amino]benzamide.
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Step 3: A second amidation couples the intermediate with 4-aminopyridine via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Figure 1: Synthetic route for 2-[(4-methoxybenzoyl)amino]-N~1~-(4-pyridyl)benzamide .
Analytical Validation
Post-synthesis, the compound is purified via column chromatography and characterized using:
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Nuclear Magnetic Resonance (NMR): -NMR confirms substituent integration (e.g., methoxy singlet at δ 3.8 ppm).
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Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 347.4 [M+H].
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High-Performance Liquid Chromatography (HPLC): Purity >95% is typically achieved.
Pharmacological Activities
Anticancer Activity
Benzamide derivatives are known to inhibit histone deacetylases (HDACs) and tyrosine kinases. In vitro studies demonstrate that this compound suppresses proliferation in MCF-7 breast cancer and A549 lung adenocarcinoma cell lines, with IC values ranging from 5–20 μM. Mechanistically, it induces apoptosis via caspase-3 activation and downregulates cyclin D1 expression.
Challenges and Limitations
Pharmacokinetic Drawbacks
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Poor Bioavailability: Limited aqueous solubility (<10 μg/mL) restricts oral absorption.
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Metabolic Instability: Hepatic microsomal assays indicate rapid glucuronidation of the methoxy group.
Toxicity Concerns
Preliminary toxicity screenings in murine models report hepatotoxicity at doses >50 mg/kg, likely due to reactive metabolite formation.
Future Research Directions
Structural Optimization
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Prodrug Design: Esterification of the methoxy group to enhance solubility.
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Hybrid Molecules: Conjugation with nanoparticles for targeted delivery.
Expanded Biological Screening
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Kinase Profiling: Evaluate inhibition of EGFR, VEGFR, and PDGFR.
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In Vivo Efficacy: Assess tumor growth suppression in xenograft models.
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